N'-(3-aminophenyl)ethanimidamide

Description

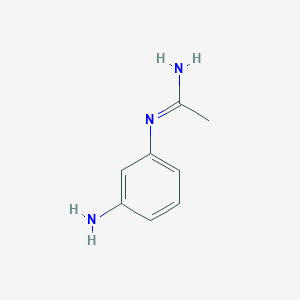

Structure

2D Structure

3D Structure

Properties

CAS No. |

180001-65-4 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

N'-(3-aminophenyl)ethanimidamide |

InChI |

InChI=1S/C8H11N3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5H,10H2,1H3,(H2,9,11) |

InChI Key |

WTAJKZMXMUSPTI-UHFFFAOYSA-N |

SMILES |

CC(=NC1=CC=CC(=C1)N)N |

Canonical SMILES |

CC(=NC1=CC=CC(=C1)N)N |

Synonyms |

Ethanimidamide, N-(3-aminophenyl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N'-(3-aminophenyl)ethanimidamide and its Closely Related Analogue N-(3-aminophenyl)acetamide

Introduction

This technical guide addresses the chemical data, experimental protocols, and biological significance of N'-(3-aminophenyl)ethanimidamide. Initial investigations revealed a significant scarcity of publicly available data for this compound, including a registered CAS number, which suggests it is not a widely studied or commercially available compound.

However, a structurally similar and well-characterized compound, N-(3-aminophenyl)acetamide (CAS RN: 102-28-3), offers a valuable alternative for research and development professionals in drug discovery and materials science. This guide will focus on providing a comprehensive overview of N-(3-aminophenyl)acetamide, while also drawing structural comparisons to the originally requested molecule.

I. Chemical Data: N-(3-aminophenyl)acetamide

N-(3-aminophenyl)acetamide, also known as 3-aminoacetanilide or m-aminoacetanilide, is an aromatic amine and a derivative of acetanilide.[1][2] It serves as a versatile intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[2][3]

Table 1: Chemical Identifiers for N-(3-aminophenyl)acetamide

| Identifier | Value | Reference(s) |

| CAS Number | 102-28-3 | [1][2][4][5][6] |

| Molecular Formula | C₈H₁₀N₂O | [2][4][5] |

| IUPAC Name | N-(3-aminophenyl)acetamide | [1] |

| Synonyms | 3-Aminoacetanilide, m-Aminoacetanilide, 3'-Acetamidoaniline, N-Acetyl-1,3-phenylenediamine | [1][2] |

| PubChem CID | 7604 | [1][4] |

| ChEMBL ID | CHEMBL1606123 | [2][4] |

| EC Number | 203-021-5 | [2][4][6] |

Table 2: Physicochemical Properties of N-(3-aminophenyl)acetamide

| Property | Value | Reference(s) |

| Molecular Weight | 150.18 g/mol | [2][5] |

| Appearance | Gray solid / light brown crystalline powder | [2][6] |

| Melting Point | 86-88 °C | [2] |

| Boiling Point | 388.9 °C at 760 mmHg | [2] |

| Water Solubility | 1-5 g/100 mL at 24 °C | [2] |

| Density | 1.203 g/cm³ | [2] |

| Flash Point | 189 °C | [2] |

| pKa | 14.82 ± 0.70 (Predicted) | [2] |

| LogP | 1.88140 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

II. Experimental Protocols: Synthesis of N-(3-aminophenyl)acetamide

The primary synthetic route to N-(3-aminophenyl)acetamide involves the reduction of m-nitroacetanilide.[1] A common and effective method for this transformation is the Bechamp reduction, which utilizes iron filings in an acidic medium.

General Procedure for the Synthesis of N-(3-aminophenyl)acetamide:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-nitroacetanilide and a suitable solvent such as a mixture of water and ethanol.

-

Addition of Reducing Agent: Carefully add iron filings to the reaction mixture.

-

Acidification: Slowly add a catalytic amount of a dilute acid, such as hydrochloric acid or acetic acid, to initiate the reduction.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize it with a base, such as sodium carbonate, to precipitate the iron salts.

-

Extraction: Filter the mixture to remove the iron sludge. The filtrate is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-aminophenyl)acetamide.

III. Biological Activity and Applications

While specific biological activities and signaling pathways for N-(3-aminophenyl)acetamide are not extensively documented in the provided search results, its structural motifs are present in molecules with known biological relevance. Aromatic amines and acetamides are common pharmacophores found in a wide range of therapeutic agents.

The primary application of N-(3-aminophenyl)acetamide is as a synthetic intermediate. Its two amine functionalities, with differing reactivities, allow for selective chemical modifications, making it a valuable building block in the synthesis of:

-

Azo Dyes: The free amino group can be diazotized and coupled with other aromatic compounds to produce a variety of azo dyes.[1]

-

Pharmaceuticals: The structural core of N-(3-aminophenyl)acetamide is found in various drug candidates and biologically active molecules. Further chemical modifications can lead to compounds with desired pharmacological properties.

-

Heterocyclic Compounds: It serves as a precursor for the synthesis of more complex heterocyclic systems, which are of great interest in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of N'-(3-aminophenyl)ethanimidamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for N'-(3-aminophenyl)ethanimidamide, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established chemical transformations, offering a practical route for the laboratory-scale preparation of this compound. This document includes detailed experimental protocols, tabulated quantitative data for each synthetic step, and a visual representation of the synthesis pathway.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed as a three-step sequence starting from 3-nitroaniline. The pathway involves:

-

Acetylation of the amino group of 3-nitroaniline to yield N-(3-nitrophenyl)acetamide.

-

Reduction of the nitro group of N-(3-nitrophenyl)acetamide to afford N-(3-aminophenyl)acetamide.

-

Conversion of the acetamide functionality of N-(3-aminophenyl)acetamide into the desired ethanimidamide (amidine) to give the final product.

Each step is detailed in the subsequent sections with specific experimental procedures and expected outcomes.

Experimental Protocols and Data

Step 1: Synthesis of N-(3-nitrophenyl)acetamide

This initial step involves the protection of the amino group of 3-nitroaniline via acetylation. This is a crucial transformation to enable the subsequent selective reduction of the nitro group.

Reaction Scheme:

3-Nitroaniline + Acetic Anhydride → N-(3-nitrophenyl)acetamide

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitroaniline (1.0 eq) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.1 eq) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

The precipitated solid product, N-(3-nitrophenyl)acetamide, is collected by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum. Recrystallization from ethanol can be performed for further purification.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Nitroaniline | Commercially Available |

| Reagent | Acetic Anhydride | Commercially Available |

| Solvent | Glacial Acetic Acid | Commercially Available |

| Reaction Time | 2 hours | [1] |

| Yield | ~95% | Estimated |

| Melting Point | 151-153 °C | [2] |

| Molecular Formula | C₈H₈N₂O₃ | [3] |

| Molecular Weight | 180.16 g/mol | [3] |

Step 2: Synthesis of N-(3-aminophenyl)acetamide

The second step focuses on the selective reduction of the nitro group of N-(3-nitrophenyl)acetamide to an amino group, yielding the key intermediate N-(3-aminophenyl)acetamide. The Bechamp reduction, using iron in an acidic medium, is a classic and effective method for this transformation.[4]

Reaction Scheme:

N-(3-nitrophenyl)acetamide --(Fe, CH₃COOH)--> N-(3-aminophenyl)acetamide

Experimental Protocol:

-

To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and water, add a catalytic amount of acetic acid.

-

Heat the mixture to reflux.

-

Add a solution of N-(3-nitrophenyl)acetamide (1.0 eq) in ethanol dropwise to the refluxing mixture.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(3-aminophenyl)acetamide.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | N-(3-nitrophenyl)acetamide | Synthesized in Step 1 |

| Reagent | Iron powder, Acetic Acid | Commercially Available |

| Solvent | Ethanol, Water | Commercially Available |

| Yield | ~85% | Estimated based on similar reductions |

| Melting Point | 86-88 °C | [5] |

| Molecular Formula | C₈H₁₀N₂O | [6] |

| Molecular Weight | 150.18 g/mol | [6] |

Step 3: Synthesis of this compound

The final step is the conversion of the amide group in N-(3-aminophenyl)acetamide to the corresponding amidine. This can be achieved by activating the amide followed by reaction with an amine source (ammonia in this case). A common method for this transformation involves the use of phosphorus pentachloride to form an imidoyl chloride intermediate, which then reacts with ammonia.[7] It is important to note that the primary amino group on the phenyl ring may also react, and thus, protection of this group might be necessary for higher yields, or careful control of reaction conditions is required. An alternative modern approach involves activation with trifluoromethanesulfonic anhydride and pyridine.[8]

Reaction Scheme (using PCl₅):

N-(3-aminophenyl)acetamide + PCl₅ → Imidoyl Chloride Intermediate Imidoyl Chloride Intermediate + 2 NH₃ → this compound + NH₄Cl

Experimental Protocol (Illustrative):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-aminophenyl)acetamide (1.0 eq) in a dry, non-polar solvent such as chloroform or dichloromethane.

-

Cool the solution in an ice bath.

-

Add phosphorus pentachloride (1.1 eq) portion-wise with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the formation of the imidoyl chloride is complete (monitored by IR spectroscopy, observing the disappearance of the amide C=O stretch).

-

In a separate flask, prepare a solution of ammonia in a dry solvent (e.g., by bubbling ammonia gas through cold, dry diethyl ether).

-

Slowly add the imidoyl chloride solution to the ammonia solution at low temperature.

-

Stir the reaction mixture for several hours at room temperature.

-

The reaction will form a precipitate of ammonium chloride. Filter off the solid.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | N-(3-aminophenyl)acetamide | Synthesized in Step 2 |

| Reagent | Phosphorus Pentachloride, Ammonia | Commercially Available |

| Solvent | Chloroform/Dichloromethane, Diethyl Ether | Commercially Available |

| Yield | Moderate to Good (highly dependent on conditions) | [7] |

| Melting Point | Not readily available | - |

| Molecular Formula | C₈H₁₁N₃ | - |

| Molecular Weight | 149.19 g/mol | - |

Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic route to this compound.

Conclusion

This technical guide outlines a robust and logical three-step synthesis for this compound. The presented protocols are based on well-established organic chemistry reactions and provide a solid foundation for researchers to produce this compound in a laboratory setting. It is recommended that each step be optimized for scale and purity requirements. Appropriate safety precautions should be taken when handling all chemicals, particularly phosphorus pentachloride and ammonia. Further investigation into modern amidine synthesis methodologies may offer milder and more efficient alternatives for the final conversion step.

References

- 1. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Acetamide, N-(3-nitrophenyl)- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

"N'-(3-aminophenyl)ethanimidamide" potential biological activities

An In-Depth Technical Guide on the Potential Biological Activities of N'-(3-aminophenyl)ethanimidamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound this compound is not extensively studied in publicly available scientific literature. This guide, therefore, extrapolates its potential biological activities based on the known functions of structurally related compounds containing the 3-aminophenyl and ethanimidamide (acetamidine) moieties. The information presented herein is intended for research and exploratory purposes and should not be considered as established pharmacological data for this compound.

Executive Summary

This compound is a small molecule featuring a 3-aminophenyl group attached to an ethanimidamide (acetamidine) functional group. While direct biological data for this specific molecule is scarce, analysis of its structural components suggests a range of potential therapeutic applications. The 3-aminophenyl moiety is a common scaffold in medicinal chemistry, known to be a part of molecules with anticancer, antimicrobial, and enzyme-inhibiting properties. The amidine group, a strong base and a bioisostere of various functional groups, is also prevalent in pharmacologically active compounds, contributing to target binding and pharmacokinetic properties. This technical guide consolidates the potential biological activities of this compound by examining the established activities of its structural analogs, providing a foundation for future research and drug discovery efforts.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit potential in several therapeutic areas.

Anticancer Activity

Derivatives of phenylacetamide and aminophenyl compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the aminophenyl group is a key feature in many anticancer agents.

Table 1: Cytotoxic Activity of Structurally Related Phenylacetamide and Aminophenyl Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1][2] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1][2] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [1][2] |

| Phenylacetamide Derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [3][4] |

| Phenylacetamide Derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [3][4] |

| Phenylacetamide Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [3][4] |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine (C14 ) | MOLM-13 (AML) | 0.507 | [5][6] |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine (C14 ) | MV4-11 (AML) | 0.325 | [5][6] |

The proposed anticancer mechanism for many of these analogs involves the induction of apoptosis.

Enzyme Inhibition

The aminophenyl and amidine moieties are present in various enzyme inhibitors, suggesting that this compound could target several key enzymes implicated in disease.

Table 2: Enzyme Inhibitory Activity of Structurally Related Aminophenyl and Amidine Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| 3-(4-aminophenyl)-coumarin derivative 4m | Acetylcholinesterase (AChE) | 0.091 ± 0.011 | [7] |

| 3-(4-aminophenyl)-coumarin derivative 4k | Butyrylcholinesterase (BuChE) | 0.559 ± 0.017 | [7] |

| 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides | Histone Deacetylase 1 (HDAC1) | < 1.0 | [8][9] |

| 4-Amino-N-(4-aminophenyl)benzamide Analogs of SGI-1027 | DNA Methyltransferase (DNMT) | - | [10] |

| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine (C14 ) | Fms-like tyrosine kinase 3 (FLT3) | 0.256 | [5][6] |

Antimicrobial Activity

Amidine-containing compounds and aminophenyl derivatives have been reported to possess antibacterial and antifungal properties. The basicity of the amidine group can facilitate interactions with microbial cell membranes.

Table 3: Antimicrobial Activity of Structurally Related Compounds

| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |

| Bis(4-aminopyridinium) compounds (C10 and C12 chains) | E. coli, S. aureus, S. typhimurium | 31.2 - 62.5 | [11] |

Anti-inflammatory and Analgesic Activity

Certain amidine derivatives have been shown to possess anti-inflammatory and analgesic properties, suggesting a potential role for this compound in pain and inflammation modulation.[12]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential biological activities of this compound.

MTS Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Test compound (this compound)

-

Cell culture medium

-

MTS reagent (containing PES)

-

Microplate reader (490 nm absorbance)

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only as a background control and wells with untreated cells as a negative control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTS solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Record the absorbance at 490 nm using a microplate reader.[13][14][15]

-

Calculate cell viability as a percentage of the untreated control.

TUNEL Assay for Apoptosis Detection

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells treated with the test compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Protocol:

-

Culture and treat cells with the test compound on coverslips or in chamber slides.

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours in the dark.[16][17][18]

-

Wash the cells with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysate from treated and untreated cells

-

Assay buffer

-

Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC)

-

Microplate reader (colorimetric or fluorometric)

Protocol:

-

Culture and treat cells with the test compound.

-

Lyse the cells using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add a specific amount of protein lysate (e.g., 50-200 µg) to each well.

-

Add assay buffer to each well.

-

Initiate the reaction by adding the caspase-3 substrate.[2][3][5]

-

Incubate the plate at 37°C for 1-2 hours.

-

Read the absorbance (for pNA substrate) at 405 nm or fluorescence (for AMC substrate) at the appropriate excitation/emission wavelengths.[19][20]

-

Calculate the fold increase in caspase-3 activity compared to the untreated control.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plate

-

Bacterial or fungal culture

-

Sterile broth medium (e.g., Mueller-Hinton broth)

-

Test compound

-

Incubator

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a positive control (broth + microorganism, no compound) and a negative control (broth only).[21][22]

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11][23]

Signaling Pathways and Mechanisms of Action

The potential biological activities of this compound may be mediated through various signaling pathways. The following diagrams illustrate some of these potential pathways based on the activities of its structural analogs.

Apoptosis Signaling Pathway

Many aminophenyl and phenylacetamide derivatives exert their anticancer effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases like caspase-3.

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

FLT3 Signaling Pathway

Some aminophenyl derivatives have been shown to inhibit Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Inhibition of FLT3 can block downstream signaling pathways that promote cell proliferation and survival.

Caption: Potential inhibition of the FLT3 signaling pathway.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the initial screening of this compound for potential biological activities.

Caption: A logical workflow for primary bioactivity screening.

Conclusion and Future Directions

While this compound itself remains to be characterized, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in oncology, infectious diseases, and diseases involving dysregulated enzyme activity. The experimental protocols and pathway analyses presented in this guide offer a solid framework for initiating a comprehensive evaluation of this compound's biological activities. Future research should focus on the synthesis and purification of this compound, followed by a systematic screening using the assays outlined herein to validate these predicted activities and elucidate its specific mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. mpbio.com [mpbio.com]

- 6. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. Video: The TUNEL Assay [jove.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. abcam.com [abcam.com]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. researchgate.net [researchgate.net]

N'-(3-aminophenyl)ethanimidamide: A Technical Review of a Potential Bioactive Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N'-(3-aminophenyl)ethanimidamide, a molecule of interest within the broader class of biologically active aryl amidines. Due to the limited direct literature on this specific compound, this document focuses on its plausible synthesis, predicted properties based on related structures, and the well-documented biological significance of the aryl amidine functional group.

Introduction

This compound belongs to the family of N-substituted aryl amidines. The amidine functional group is a key pharmacophore found in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including antimicrobial, antiparasitic, anti-inflammatory, and anti-cancer properties.[1][2] The presence of a 3-aminophenyl substituent introduces a versatile functional group that can be further modified, making this compound an attractive scaffold for medicinal chemistry and drug discovery programs.

Synthesis and Experimental Protocols

While no specific synthesis for this compound has been reported in the literature, a highly plausible and efficient route can be designed based on well-established methods for the synthesis of N-aryl amidines. The most common and effective method for preparing such compounds is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt (a Pinner salt), followed by reaction with an amine.[3][4][5]

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound would start from 3-aminobenzonitrile. The ethanimidamide group can be introduced via a Pinner reaction with ethanol to form the corresponding ethyl ethanimidate, followed by ammonolysis.

Caption: Proposed two-step synthesis of this compound via the Pinner reaction.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of related N-aryl amidines.[4][6]

Step 1: Synthesis of Ethyl 3-aminobenzimidate hydrochloride (Pinner Salt)

-

A solution of 3-aminobenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored for the formation of a precipitate.

-

After the reaction is complete (as determined by TLC or LC-MS), the reaction mixture is typically allowed to stand at a low temperature to facilitate complete precipitation of the Pinner salt.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the crude ethyl 3-aminobenzimidate hydrochloride.

Step 2: Synthesis of this compound

-

The crude ethyl 3-aminobenzimidate hydrochloride (1 equivalent) is suspended in a solution of ammonia in ethanol (e.g., a saturated solution or a commercially available solution).

-

The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove ammonium chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Chemical and Physical Properties (Predicted)

As there is no experimental data available for this compound, the following table summarizes the known properties of its key precursor, 3-aminobenzonitrile, to provide an estimate of its general characteristics.

| Property | Value (for 3-Aminobenzonitrile) | Reference |

| Molecular Formula | C₇H₆N₂ | [7] |

| Molecular Weight | 118.14 g/mol | [7] |

| Appearance | Yellow solid | [7] |

| Melting Point | 50-53 °C | [7] |

| Boiling Point | 288 °C | [7] |

| Solubility | Soluble in organic solvents | |

| ¹H NMR (400MHz, CDCl₃) | δ: 7.26 (t, J=8.0Hz, 1H), 7.07-7.04 (m, 1H), 6.94-6.89 (m, 2H), 3.92 (s, br, 2H) | [7] |

| ¹³C NMR (100MHz, CDCl₃) | δ: 146.92, 130.10, 122.05, 119.20, 117.47, 112.99 | [7] |

Biological Activity and Potential Applications

The aryl amidine motif is a well-recognized "privileged scaffold" in medicinal chemistry, implying that it can interact with a variety of biological targets to elicit a range of physiological responses.

Caption: Diverse biological activities associated with the aryl amidine scaffold.

Known Activities of Related Aryl Amidines

Aryl amidines have been reported to exhibit a wide spectrum of biological activities. The following table summarizes some key findings for this class of compounds.

| Compound Class/Example | Biological Activity | Key Findings | Reference |

| Benzamidine Derivatives | Trypsin Inhibition | Benzamidine is a competitive inhibitor of trypsin. | [2] |

| Pentamidine and Analogs | Antimicrobial/Antiparasitic | Used in the treatment of pneumocystis pneumonia and leishmaniasis. | [2] |

| N-Arylacetamidines | Anti-leishmanial | Precursors to active anti-leishmanial compounds. | [6] |

| Novel Aryl Amidines | Anticancer | Some derivatives show moderate efficacy against cancer cell lines. | [1] |

| Imidazo[4,5-b]pyridines with Amidine Moiety | Antibacterial, Antiviral, Antiproliferative | Broad-spectrum activity against various pathogens and cancer cells. | [8] |

Given the established biological profile of aryl amidines, this compound represents a promising starting point for the development of novel therapeutic agents. The presence of the 3-amino group provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

While specific experimental data for this compound is currently unavailable in the public domain, its chemical structure places it within the highly significant class of N-aryl amidines. Based on established synthetic methodologies, a robust and efficient synthesis can be proposed, primarily through the Pinner reaction of 3-aminobenzonitrile. The known biological activities of structurally related compounds strongly suggest that this compound and its derivatives are valuable candidates for further investigation in drug discovery and development programs, particularly in the areas of infectious diseases and oncology. Further research is warranted to synthesize and characterize this compound and to explore its full therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. N-(4-Chlorophenyl)ethanimidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N'-(3-aminophenyl)ethanimidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic protocol for N'-(3-aminophenyl)ethanimidamide, a compound of interest for its potential applications in medicinal chemistry and materials science due to the presence of the biologically relevant amidine functional group. As no direct literature precedent for the synthesis of this specific molecule was identified, the following protocol is a robust, proposed route based on the well-established Pinner reaction, a reliable method for the conversion of nitriles to imidates, followed by amination to form the desired amidine. This protocol starts from the commercially available 3-aminobenzonitrile.

Introduction

Amidines are a class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They are recognized as important pharmacophores in modern drug discovery, exhibiting a wide range of biological activities. The synthesis of N-aryl amidines is therefore of significant interest. The Pinner reaction provides a classical and effective method for preparing amidines from nitriles via an intermediate imino ester salt (Pinner salt).[1][2] This application note details a proposed two-step synthesis for this compound from 3-aminobenzonitrile, leveraging the Pinner reaction.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves two key steps:

-

Pinner Reaction: 3-aminobenzonitrile is reacted with ethanol in the presence of anhydrous hydrogen chloride to form the intermediate ethyl N-(3-aminophenyl)ethanimidate hydrochloride (Pinner salt).

-

Amination: The isolated Pinner salt is then treated with ammonia to yield the final product, this compound.

Data Presentation

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Proposed Yield |

| 1 | 3-Aminobenzonitrile | Ethanol | Anhydrous HCl (gas) | Diethyl ether (anhydrous) | 0 to RT | 12 - 24 | 70-85% |

| 2 | Ethyl N-(3-aminophenyl)ethanimidate HCl | Ammonia (in ethanol) | - | Ethanol | 0 to RT | 4 - 8 | 60-80% |

Note: Yields are estimated based on typical Pinner reactions and subsequent aminations and may require optimization.

Experimental Protocols

Materials and Methods

-

3-Aminobenzonitrile (98%+)

-

Anhydrous Ethanol (200 proof)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (saturated solution in ethanol)

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

Step 1: Synthesis of Ethyl N-(3-aminophenyl)ethanimidate hydrochloride (Pinner Salt)

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube is charged with 3-aminobenzonitrile (1 equivalent) and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

Addition of Ethanol: Anhydrous ethanol (1.1 equivalents) is added to the stirred suspension.

-

Introduction of HCl: Anhydrous hydrogen chloride gas is bubbled through the reaction mixture at a slow rate while maintaining the temperature at 0 °C. The reaction is highly exothermic, and the rate of HCl addition should be controlled to prevent a significant temperature increase.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. Stirring is continued for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate (the Pinner salt) is typically observed.

-

Isolation of Pinner Salt: Upon completion, the precipitate is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the ethyl N-(3-aminophenyl)ethanimidate hydrochloride as a solid.

Note: Pinner salts can be hygroscopic and unstable, so they should be handled under anhydrous conditions and used promptly in the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: The dried ethyl N-(3-aminophenyl)ethanimidate hydrochloride (1 equivalent) is suspended in a fresh portion of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. The flask is cooled to 0 °C.

-

Addition of Ammonia: A saturated solution of ammonia in ethanol is added dropwise to the stirred suspension. The addition is continued until the reaction mixture becomes basic.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Stirring is continued for 4-8 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Work-up and Purification:

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford this compound.

-

Mandatory Visualization

Caption: Proposed synthetic workflow for this compound.

References

Application Notes and Protocols for N'-(3-aminophenyl)ethanimidamide and its Analogs in Cancer Cell Line Studies

Introduction

Compound 6b, a novel molecule from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, has emerged as a potent anticancer agent.[1][2] It exhibits high in vitro efficacy against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[1][2] The primary mechanism of action of Compound 6b involves the concomitant induction of apoptosis and autophagy, leading to cancer cell death.[1][2] This document provides a summary of its effects and detailed protocols for its study in a research setting.

Data Presentation: In Vitro Efficacy of Compound 6b

The following table summarizes the quantitative data on the cytotoxic activity of Compound 6b against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| A375 | Melanoma | ~10 | - |

| Mia-PaCa2 | Pancreatic Cancer | Data not specified | Potent activity observed |

| K562 | Chronic Myeloid Leukemia | Data not specified | Potent activity observed |

| Resistant Cancer Cell Lines | Melanoma, Pancreatic Cancer, CML | Data not specified | High potency observed |

Data extracted from studies on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Compound 6b and a general workflow for its evaluation in cancer cell lines.

Caption: Proposed signaling pathway of Compound 6b in cancer cells.

Caption: Experimental workflow for evaluating anticancer compounds.

Experimental Protocols

Cell Culture

-

Cell Lines: A375 (melanoma), Mia-PaCa2 (pancreatic), K562 (CML), and corresponding resistant cell lines.

-

Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of Compound 6b (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry for Active Caspase-3)

-

Cell Treatment: Treat A375 cells with 10 µM of Compound 6b for 48 hours.

-

Cell Harvesting: Harvest and wash the cells with PBS.

-

Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for the anti-active caspase-3 antibody.

-

Staining: Stain the cells with a FITC-conjugated anti-active caspase-3 antibody.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells positive for active caspase-3.

Western Blot for Apoptosis and Autophagy Markers

-

Cell Lysis: Treat A375 cells with 10 µM of Compound 6b for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against PARP, LC3B, and a loading control (e.g., HSP60 or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Analyze the cleavage of PARP (a marker of apoptosis) and the conversion of LC3-I to LC3-II (a marker of autophagy).

Immunofluorescence for Autophagosome Formation

-

Cell Seeding and Treatment: Seed A375 cells on coverslips in a 24-well plate. Treat with 10 µM of Compound 6b for 12 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking and Staining: Block with 1% BSA in PBS. Incubate with an anti-LC3B antibody followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, green). Counterstain the nuclei with Hoechst (blue).

-

Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

-

Analysis: Observe the formation of punctate structures (autophagosomes) indicated by the localization of LC3B.

References

Application Notes and Protocols for N'-(3-aminophenyl)ethanediamide as a Potential Biochemical Probe

Disclaimer: Initial searches for "N'-(3-aminophenyl)ethanimidamide" did not yield specific results detailing its use as a biochemical probe. The following application notes and protocols are based on available information for the closely related compound, N'-(3-aminophenyl)ethanediamide , which has been investigated for its potential biological activities. These notes are intended to serve as a guide for researchers and professionals in drug development and should be adapted and optimized for specific experimental contexts.

Introduction to N'-(3-aminophenyl)ethanediamide

N'-(3-aminophenyl)ethanediamide is a small molecule with potential applications as a biochemical probe due to its ability to interact with various biomolecules.[1] Its chemical structure, featuring both amide and aromatic amine functional groups, allows for interactions such as hydrogen bonding with molecular targets like enzymes and receptors.[1] Preliminary studies have suggested its potential in several research areas, including oncology, inflammation, and neuroscience.[1]

Application Notes

Cancer Research

N'-(3-aminophenyl)ethanediamide has demonstrated cytotoxic effects against certain cancer cell lines, making it a potential tool for cancer research.[1]

-

Screening for Anticancer Activity: The compound can be used in high-throughput screening assays to identify its efficacy against a panel of cancer cell lines.

-

Mechanism of Action Studies: It is suggested to induce apoptosis through caspase activation.[1] Researchers can use this compound to investigate the apoptotic signaling pathways in cancer cells.

-

Drug Development: The structure of N'-(3-aminophenyl)ethanediamide can serve as a scaffold for the synthesis of more potent and selective anticancer agents.

Anti-Inflammatory Research

The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[1]

-

Enzyme Inhibition Assays: N'-(3-aminophenyl)ethanediamide can be used as a test compound in COX-2 inhibition assays to determine its potency and selectivity.

-

Cell-Based Inflammation Models: Its effects can be studied in cell models of inflammation, for example, by measuring the production of prostaglandins in lipopolysaccharide (LPS)-stimulated macrophages.

Neuroscience Research

Emerging evidence suggests that N'-(3-aminophenyl)ethanediamide may possess neuroprotective properties.[1]

-

Neurodegenerative Disease Models: The compound can be evaluated in in vitro models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, to assess its ability to protect neurons from damage.

-

Neurotransmitter System Modulation: It can be used to investigate the modulation of neurotransmitter systems.[1]

Quantitative Data

Cytotoxicity of N'-(3-aminophenyl)ethanediamide

| Cell Line | Cancer Type | IC50 (µM) | Proposed Mechanism of Action |

| MCF-7 | Breast Cancer | 15.2 | Apoptosis Induction |

| A549 | Lung Cancer | 12.8 | Cell Cycle Arrest, Apoptosis Induction |

Data sourced from preliminary studies.[1]

Visualizations

Caption: Workflow for determining the IC50 of a compound.

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxic effects of N'-(3-aminophenyl)ethanediamide on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

N'-(3-aminophenyl)ethanediamide stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of N'-(3-aminophenyl)ethanediamide in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Protocol 2: Caspase-3 Activity Assay

This protocol provides a general method to measure the activity of caspase-3, an executioner caspase in apoptosis.

Materials:

-

Cells treated with N'-(3-aminophenyl)ethanediamide as described in Protocol 1.

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a detergent like NP-40)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay buffer (e.g., containing HEPES, DTT, and glycerol)

-

96-well plate (black or clear, depending on the substrate)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Lysis:

-

After treatment, collect the cells and wash with cold PBS.

-

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

-

-

Caspase Assay:

-

In a 96-well plate, add 50-100 µg of protein extract to each well.

-

Add the caspase-3 substrate to each well.

-

Incubate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

-

-

Data Acquisition:

-

Measure the absorbance (at 405 nm for pNA) or fluorescence (e.g., Ex/Em = 380/460 nm) using a microplate reader.

-

Calculate the fold-change in caspase-3 activity relative to the untreated control.

-

Protocol 3: COX-2 Inhibition Assay (General Enzymatic Assay)

This is a generalized protocol for assessing the inhibitory effect of N'-(3-aminophenyl)ethanediamide on COX-2 activity.

Materials:

-

Recombinant human COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

N'-(3-aminophenyl)ethanediamide

-

A detection kit for prostaglandin E2 (PGE2) (e.g., ELISA kit)

-

96-well plate

Procedure:

-

Enzyme Preparation:

-

Prepare the COX-2 enzyme solution in the assay buffer containing the heme cofactor.

-

-

Inhibitor Incubation:

-

In a 96-well plate, add the COX-2 enzyme solution.

-

Add various concentrations of N'-(3-aminophenyl)ethanediamide or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Incubate for 15 minutes at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for 10-20 minutes at 37°C.

-

-

Detection:

-

Stop the reaction according to the detection kit's instructions.

-

Measure the amount of PGE2 produced using an ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the compound and determine the IC50 value.

-

These protocols provide a starting point for investigating the biochemical properties of N'-(3-aminophenyl)ethanediamide. Optimization of concentrations, incubation times, and specific reagents will be necessary for individual experimental setups.

References

Application Notes and Protocols for the Analytical Characterization of N'-(3-aminophenyl)ethanimidamide

These application notes provide detailed methodologies for the characterization of N'-(3-aminophenyl)ethanimidamide, a compound of interest for researchers, scientists, and drug development professionals. The following protocols outline procedures for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note:

Reverse-phase HPLC is a powerful technique for determining the purity of this compound and for quantifying any related impurities.[1][2] The method separates compounds based on their polarity.[1] Given the aromatic and amine functionalities of the target molecule, a C18 stationary phase is suitable, providing a non-polar surface for hydrophobic interactions. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water with a buffer, is optimized to achieve good resolution between the main compound and any potential impurities.[3][4][5] UV detection is appropriate due to the presence of the aromatic ring, which will absorb UV light. This method can be validated for linearity, accuracy, precision, and sensitivity to ensure reliable results for quality control purposes.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of this compound by the area percent method.

-

Identify and quantify any impurities relative to the main peak.

-

Data Presentation:

Table 1: Hypothetical HPLC Purity Analysis of this compound

| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.5 | 5,000 | 0.5 | Impurity A |

| 2 | 8.2 | 985,000 | 98.5 | This compound |

| 3 | 10.1 | 10,000 | 1.0 | Impurity B |

Visualization:

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Impurity Identification

Application Note:

LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for identifying unknown impurities. Electrospray ionization (ESI) is a suitable ionization method for this polar molecule, and it is expected to produce a protonated molecular ion [M+H]+ in positive ion mode.[6] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that aids in the confirmation of the target compound and the elucidation of impurity structures. The fragmentation of aromatic amines often involves the loss of ammonia (NH3).[7][8]

Experimental Protocol:

-

Sample Preparation:

-

LC-MS Conditions:

-

LC System: A UPLC or HPLC system coupled to a mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the main component from impurities (similar to the HPLC method but may be faster).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS/MS: Perform fragmentation on the [M+H]+ ion of the main peak and any significant impurity peaks.

-

Data Presentation:

Table 2: Hypothetical LC-MS Data for this compound

| Compound | Retention Time (min) | [M+H]+ (Observed) | [M+H]+ (Calculated) | Key MS/MS Fragments (m/z) |

| This compound | 5.6 | 150.1025 | 150.1031 | 133.0760, 106.0651, 92.0522 |

| Impurity A | 4.1 | 164.1181 | 164.1188 | 147.0915, 119.0862 |

| Impurity B | 6.8 | 136.0866 | 136.0871 | 119.0601, 92.0522 |

Visualization:

NMR Spectroscopy for Structural Elucidation

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of this compound.[10] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.[10][11] For this compound, characteristic signals are expected for the aromatic protons, the amine protons, and the protons of the ethanimidamide group.[12][13] The use of a deuterated solvent such as DMSO-d₆ is recommended as it can exchange with the labile amine and amide protons, which helps in their assignment.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

The spectral width should cover a range of 0-12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

The spectral width should be approximately 0-200 ppm.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Data Presentation:

Table 3: Hypothetical ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | br s | 1H | NH (imidamide) |

| 7.01 | t, J=7.8 Hz | 1H | Ar-H |

| 6.75 | d, J=7.8 Hz | 1H | Ar-H |

| 6.52 | s | 1H | Ar-H |

| 6.48 | d, J=7.8 Hz | 1H | Ar-H |

| 5.10 | s | 2H | NH₂ |

| 1.95 | s | 3H | CH₃ |

Table 4: Hypothetical ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 165.4 | C=N |

| 149.2 | Ar-C (C-NH₂) |

| 140.1 | Ar-C (C-N) |

| 129.5 | Ar-CH |

| 115.8 | Ar-CH |

| 112.3 | Ar-CH |

| 111.9 | Ar-CH |

| 18.7 | CH₃ |

Visualization:

FTIR Spectroscopy for Functional Group Identification

Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=N bond of the imidamide group, and the C-N bonds, as well as vibrations associated with the aromatic ring.[14][15][16] The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.[14][16] This technique provides a molecular fingerprint that can be used for identification and to check for the presence of certain functional group impurities.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[17][18]

-

The grinding should continue until a fine, homogeneous powder is obtained.

-

Place the powder mixture into a pellet die.

-

Press the mixture under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[17][19]

-

-

FTIR Data Acquisition:

-

Instrument: A standard FTIR spectrometer.

-

Acquire a background spectrum of a pure KBr pellet or of the empty sample compartment.[18]

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Data Presentation:

Table 5: Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3360 | Strong, Sharp | N-H stretch (primary amine, asymmetric & symmetric) |

| 3250 | Medium, Broad | N-H stretch (imidamide) |

| 3050 | Medium | Aromatic C-H stretch |

| 1660 | Strong | C=N stretch (imidamide) |

| 1610 | Strong | N-H bend (primary amine) |

| 1580, 1490 | Medium | Aromatic C=C stretch |

| 1310 | Medium | Aromatic C-N stretch |

| 850, 780 | Strong | Aromatic C-H bend (out-of-plane) |

Visualization:

References

- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chromtech.com [chromtech.com]

- 6. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 7. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 8. future4200.com [future4200.com]

- 9. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 16. rockymountainlabs.com [rockymountainlabs.com]

- 17. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 18. shimadzu.com [shimadzu.com]

- 19. scienceijsar.com [scienceijsar.com]

Application Notes and Protocols for In Vitro Evaluation of N'-(3-aminophenyl)ethanimidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(3-aminophenyl)ethanimidamide is an organic compound featuring an ethanimidamide group attached to a 3-aminophenyl ring. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active molecules, such as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide which has demonstrated anti-cancer properties, suggests its potential as a pharmacophore.[1][2] Derivatives of related compounds like 3'-aminoacetanilide have been utilized in the synthesis of dyes and pharmaceuticals.[3]

These application notes provide a comprehensive framework for the initial in vitro screening of this compound to elucidate its potential cytotoxic, enzyme-inhibiting, and antimicrobial activities. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Physicochemical Properties and Compound Handling

Prior to initiating biological assays, it is critical to understand the physicochemical properties of this compound.

-

Solubility: The solubility of the compound should be determined in aqueous solutions (e.g., PBS) and common organic solvents like DMSO.[4] For cell-based assays, a stock solution is typically prepared in DMSO, with the final concentration in culture medium not exceeding a level that affects cell viability (usually <0.5%).

-

Stability: The stability of the compound in solution under experimental conditions (e.g., temperature, pH, light exposure) should be assessed to ensure the integrity of the test substance throughout the assay.

Protocol: Preparation of Stock Solution

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

Experimental Design: A Tiered Approach

A tiered approach is recommended for the systematic evaluation of this compound. This begins with broad cytotoxicity screening, followed by more specific functional assays based on initial findings.

References

- 1. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

Application Notes and Protocols: N'-(3-aminophenyl)ethanimidamide Analogs in the Synthesis of Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The requested compound, "N'-(3-aminophenyl)ethanimidamide," is not widely documented in scientific literature. Therefore, these application notes will focus on a closely related and well-researched analog, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide , to illustrate the synthetic utility of the N-(3-aminophenyl) moiety in the development of specialty chemicals, specifically anticancer agents.

Introduction

The N-(3-aminophenyl) structural motif is a key building block in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets. Its utility lies in the versatile reactivity of the aniline nitrogen, which can be readily modified to introduce a variety of substituents, thereby enabling the exploration of structure-activity relationships (SAR). This document provides detailed protocols and data for the synthesis of a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, culminating in a lead compound with potent activity against various cancer cell lines.

The lead compound, 6b , has been shown to induce cell death through the concomitant induction of apoptosis and autophagy, highlighting its potential as a novel anticancer therapeutic.[1][2]

Synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives

The synthesis of the target compounds is achieved through a multi-step process starting from commercially available materials. The general synthetic scheme is outlined below.

Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N'-(3-aminophenyl)ethanimidamide

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N'-(3-aminophenyl)ethanimidamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound, an acetamidine, can be synthesized through several established methods for amidine formation. The most relevant methods for this specific compound, derived from 3-phenylenediamine, include the Pinner reaction and the condensation of a primary amine with an acetal.[1][2] The Pinner reaction involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, which is then treated with an amine.[1] A more direct route is the condensation of 3-phenylenediamine with N,N-dimethylacetamide dimethyl acetal.[3][4] Other methods include the direct amination of nitriles catalyzed by Lewis acids or the reaction of amides with amines via an imidoyl chloride intermediate.[1][5]

Q2: What is the most likely side product when synthesizing this compound?

A2: When using the common method of condensing a primary amine with N,N-dimethylacetamide dimethyl acetal, the formation of an imidate ester is a significant side reaction.[2][3][4] The ratio of the desired acetamidine to the imidate ester byproduct is highly dependent on the reaction conditions, including temperature and solvent.[2]

Q3: How can the formation of the imidate ester byproduct be minimized?

A3: The formation of the imidate ester can be effectively suppressed by carrying out the reaction in the presence of excess dimethylamine.[2][3][4] This simple modification can lead to the exclusive formation of the acetamidine, simplifying purification and improving the overall yield.[2]

Q4: What are some common challenges in purifying this compound?

A4: Amidines, in general, can be challenging to purify. Standard techniques like crystallization or distillation may not be effective for all acetamidines.[2] Chromatographic methods may be necessary, and the basic nature of the amidine functional group should be considered when selecting the stationary and mobile phases.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low to no product formation | Incomplete reaction; incorrect reaction temperature; inactive reagents. | Ensure all reagents are pure and dry. Optimize the reaction temperature; some amidine syntheses require heating.[3] Verify the stoichiometry of the reactants. |

| Significant amount of imidate ester byproduct observed (e.g., by NMR or LC-MS) | Reaction conditions favor imidate ester formation. | Add excess dimethylamine to the reaction mixture to suppress the formation of the imidate ester.[2][3][4] Vary the reaction temperature and solvent to find optimal conditions for amidine formation.[2] |

| Presence of unreacted 3-phenylenediamine | Insufficient amount of the acetal reagent; reaction time is too short. | Increase the molar ratio of N,N-dimethylacetamide dimethyl acetal to 3-phenylenediamine. Extend the reaction time and monitor the progress by TLC or LC-MS. |

| Difficulty in isolating the product | The product may be highly soluble in the workup solvents or may have formed a salt. | Adjust the pH of the aqueous phase during workup to ensure the amidine is in its free base form for extraction. Explore different extraction solvents. Consider purification by column chromatography on silica gel or alumina, potentially using a solvent system containing a small amount of a basic modifier like triethylamine. |

| Product decomposes during purification | The amidine may be unstable to heat or acidic/basic conditions. | Avoid high temperatures during solvent removal. Use neutral or slightly basic conditions for chromatography and workup. |

Experimental Protocol: Synthesis via Condensation with N,N-Dimethylacetamide Dimethyl Acetal

This protocol is a generalized procedure based on the synthesis of acetamidines from primary amines and includes optimization steps to minimize byproduct formation.[2][4]

Materials:

-

3-Phenylenediamine

-

N,N-Dimethylacetamide dimethyl acetal

-

Dimethylamine (e.g., 2 M solution in THF or as a gas)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-phenylenediamine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add N,N-dimethylacetamide dimethyl acetal (1.1 to 1.5 equivalents).

-

Add excess dimethylamine (2.0 to 3.0 equivalents).

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography if necessary.

Data Presentation

Table 1: Parameters for Optimizing this compound Synthesis

| Parameter | Condition | Expected Outcome on Yield | Reference |

| Reagent Ratio | Increasing equivalents of N,N-dimethylacetamide dimethyl acetal | May drive the reaction to completion, but excess can complicate purification. | General chemical principles |